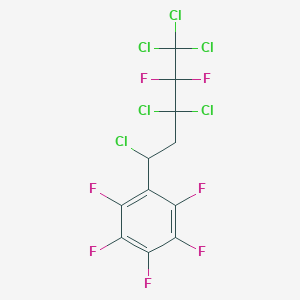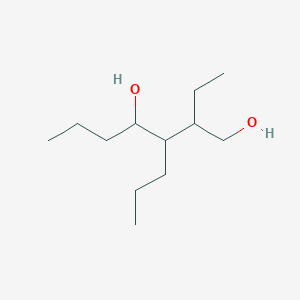![molecular formula C10H14OS2 B14307375 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol CAS No. 113087-87-9](/img/structure/B14307375.png)
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol is an organic compound that belongs to the class of aromatic thiols. This compound is characterized by the presence of a thiol group (-SH) attached to a benzene ring, which is further substituted with methoxymethyl and dimethyl groups. The presence of the methoxymethylsulfanyl group adds unique chemical properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 2,4-dimethylbenzene-1-thiol with methoxymethyl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques like distillation and recrystallization are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding sulfide.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or nitric acid can be used for electrophilic aromatic substitution reactions.
Major Products Formed
Oxidation: Formation of disulfides or sulfonic acids.
Reduction: Formation of the corresponding sulfide.
Substitution: Formation of various substituted benzene derivatives.
Applications De Recherche Scientifique
5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to modulation of their activity. Additionally, the compound can participate in redox reactions, influencing cellular oxidative stress pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4-Dimethylbenzene-1-thiol: Lacks the methoxymethylsulfanyl group, resulting in different chemical properties.
5-Methoxy-2,4-dimethylbenzene-1-thiol: Contains a methoxy group instead of the methoxymethylsulfanyl group.
5-(Methylsulfanyl)-2,4-dimethylbenzene-1-thiol: Contains a methylsulfanyl group instead of the methoxymethylsulfanyl group.
Uniqueness
The presence of the methoxymethylsulfanyl group in 5-[(Methoxymethyl)sulfanyl]-2,4-dimethylbenzene-1-thiol imparts unique chemical properties, such as increased solubility and reactivity, making it distinct from other similar compounds. This uniqueness contributes to its diverse applications in research and industry.
Propriétés
Numéro CAS |
113087-87-9 |
|---|---|
Formule moléculaire |
C10H14OS2 |
Poids moléculaire |
214.4 g/mol |
Nom IUPAC |
5-(methoxymethylsulfanyl)-2,4-dimethylbenzenethiol |
InChI |
InChI=1S/C10H14OS2/c1-7-4-8(2)10(5-9(7)12)13-6-11-3/h4-5,12H,6H2,1-3H3 |
Clé InChI |
SSEAIUYFHBGIAB-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1S)SCOC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



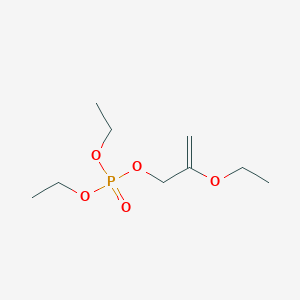
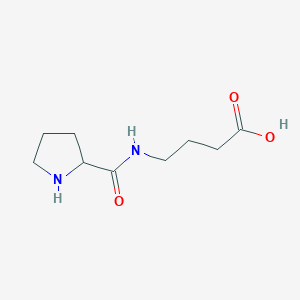
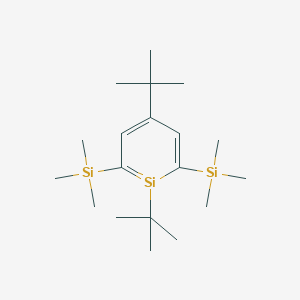
![2-[(E)-(3-Methylphenyl)diazenyl]-N,N-dioctyl-3-oxobutanamide](/img/structure/B14307299.png)
![2-[(Heptylselanyl)methyl]oxirane](/img/structure/B14307307.png)
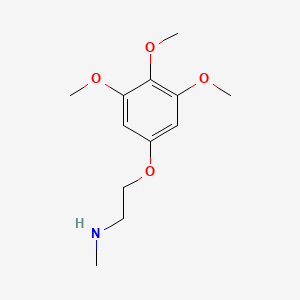


![(3R)-3-[tert-butyl(dimethyl)silyl]oxyhept-6-enal](/img/structure/B14307335.png)
![9-tert-Butyl-3-methoxy-2-oxaspiro[4.4]nonan-6-one](/img/structure/B14307336.png)
